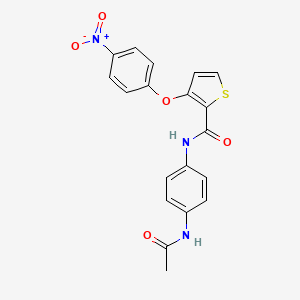![molecular formula C20H19N3O5S B2855179 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-81-4](/img/structure/B2855179.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic molecule characterized by the presence of several functional groups including an oxadiazole ring, a methoxy-substituted phenyl thioether, and a benzo dioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxadiazole Formation: : The synthesis typically begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Linkage:
Benzo[d][1,4]dioxin Attachment: : The benzo dioxin moiety can be synthesized through the cyclization of ortho-dihydroxy benzene with epoxides or other suitable electrophiles.
Industrial Production Methods: Large-scale industrial production may involve:
Optimized Reaction Conditions: : Utilizing catalysts and optimized temperature and pressure conditions to improve yield and purity.
Continuous Flow Reactors: : These can enhance the efficiency of the reactions by maintaining optimal reaction conditions consistently.
Purification Processes: : Techniques such as recrystallization, chromatography, and distillation to ensure the compound's purity and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the benzo dioxin moiety, potentially forming quinones or related structures.
Reduction: : Reduction reactions may target the oxadiazole ring, leading to the formation of hydrazines or hydrazides.
Substitution: : The methoxy and thioether groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as alkyl halides or sulfonates for nucleophilic substitution.
Oxidation Products: : Quinones or hydroquinones.
Reduction Products: : Hydrazines or hydrazides.
Substitution Products: : Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications across various fields:
Chemistry: : It can serve as a building block for more complex molecules and as a reagent in organic synthesis.
Medicine: : Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: : Utilized in the manufacture of advanced materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: : It can interact with various enzymes or receptors depending on its structural components.
Pathways Involved: : The oxadiazole ring and thioether linkage are known to engage in hydrogen bonding and hydrophobic interactions, influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine: : Similar oxadiazole ring but differs in the functional groups attached.
2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol: : Shares the benzo dioxin moiety but has different functional groups.
Uniqueness: N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide stands out due to its unique combination of functional groups, which imparts distinctive chemical reactivity and biological activity. This compound's versatility in synthetic applications and potential for diverse biochemical interactions makes it a valuable subject of research.
Hope this covers everything you need!
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-25-14-3-5-15(6-4-14)29-11-8-18(24)21-20-23-22-19(28-20)13-2-7-16-17(12-13)27-10-9-26-16/h2-7,12H,8-11H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZMFPHJZYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2855101.png)
![3,6-dichloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2855102.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
![5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855110.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)

![3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide](/img/structure/B2855118.png)

